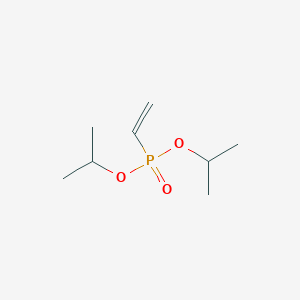
Diisopropyl vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl vinylphosphonate is an organophosphorus compound that contains a vinyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl vinylphosphonate can be synthesized through various methods. One common method involves the reaction of vinylphosphonic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80°C . Another method involves the free-radical polymerization of vinylphosphonic acid in different solvents, using bromotrichloromethane as a chain transfer agent to control the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diisopropyl vinylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diisopropyl vinylphosphonate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phosphonate moiety can interact with metal ions, enhancing the compound’s flame retardant properties .
Comparison with Similar Compounds
Similar Compounds
- Diethyl vinylphosphonate
- Dimethyl vinylphosphonate
- Vinylphosphonic acid
Comparison
Diisopropyl vinylphosphonate is unique due to its specific isopropyl groups, which impart distinct chemical and physical properties compared to its analogs. For example, diethyl vinylphosphonate and dimethyl vinylphosphonate have different solubility and reactivity profiles due to their varying alkyl groups .
Properties
CAS No. |
4472-27-9 |
|---|---|
Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-[ethenyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H17O3P/c1-6-12(9,10-7(2)3)11-8(4)5/h6-8H,1H2,2-5H3 |
InChI Key |
SIXWLMJAXPTYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















